3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole
Description
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at the 3-position with a benzodioxol group and at the 5-position with a 4-chlorobenzenesulfonylmethyl moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and versatility in medicinal and materials chemistry . The benzodioxol group (a fused benzene-dioxole system) is frequently employed in bioactive molecules due to its electron-rich aromatic properties and metabolic stability . The 4-chlorobenzenesulfonyl substituent introduces a strongly electron-withdrawing group, which may enhance binding interactions in biological targets or influence physicochemical properties like solubility and lipophilicity.
For example, 3-(2H-1,3-Benzodioxol-5-yl)-5-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1,2,4-oxadiazole (7o) was synthesized via a similar approach, yielding a white solid with a melting point of 149–151°C and IR absorption bands characteristic of C=N and aromatic C-H bending vibrations .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5S/c17-11-2-4-12(5-3-11)25(20,21)8-15-18-16(19-24-15)10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYOFDVGQWHRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole (commonly referred to as Benzodioxole Oxadiazole ) has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11ClN2O4S
- Molecular Weight : 326.755 g/mol
- CAS Number : [Not available]
The biological activity of this compound is primarily attributed to its structure, which includes the oxadiazole ring known for its diverse pharmacological properties. Oxadiazoles have been shown to exhibit activities such as:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inducing apoptosis in cancer cell lines.
- Anti-inflammatory : Modulating inflammatory pathways.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles possess significant antimicrobial properties. In a study evaluating a series of oxadiazole compounds, it was found that those with a benzodioxole moiety exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The bactericidal effect particularly against Staphylococcus aureus was notable, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .
2. Anticancer Potential
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A derivative similar to the compound demonstrated IC50 values in the range of 0.12 to 2.78 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner, suggesting a mechanism involving the activation of apoptotic pathways .
3. Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines (L929) showed that while some derivatives exhibited significant cytotoxic effects at higher concentrations, others demonstrated selective toxicity towards cancer cells without affecting normal cells adversely .
Study 1: Antimicrobial Efficacy
In a comparative study, various oxadiazole derivatives were tested for their antimicrobial efficacy against a panel of pathogens. The compound exhibited superior activity compared to standard antibiotics, with specific attention to its effectiveness against resistant strains of bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzodioxole Oxadiazole | 4 | Strong |
| Standard Antibiotic A | 16 | Moderate |
| Standard Antibiotic B | 32 | Weak |
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of oxadiazole derivatives included testing on multiple cancer cell lines. The results indicated that compounds with similar structures to Benzodioxole Oxadiazole showed promising results:
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MCF-7 | 1.5 | Yes |
| A549 | 2.0 | Yes |
| HepG2 | 3.5 | No |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent effects, physicochemical properties, and reported bioactivities.
Substituent Variations on the 1,2,4-Oxadiazole Core
Electron-Withdrawing vs. Electron-Donating Groups
- Target Compound : The 4-chlorobenzenesulfonylmethyl group is electron-withdrawing, which may enhance metabolic stability and receptor binding in biological applications.
- 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole () : Features a nitro group (strongly electron-withdrawing) and a phenylethyl chain. It has a molecular weight of 295.3 g/mol, logP of 4.7, and polar surface area (PSA) of 64.7 Ų, indicating moderate lipophilicity .
- 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole () : Substituted with a benzotriazole group, which is electron-deficient. This compound exhibited weak intermolecular hydrogen bonding, influencing its crystallographic packing .
Bioactive Substituents
- Anthranilic Diamide Analogs () : Compounds like 3IIl (methylsulfonylmethyl and chlorophenyl substituents) demonstrated potent insecticidal activity (LC50 = 0.20 mg/L against Plutella xylostella). The sulfonyl group’s electronegativity likely enhances target binding .
- 3-(Benzo[d][1,3]dioxol-5-yl)-5-((1-cyclobutylpiperidin-4-yl)methyl)-1,2,4-oxadiazole () : The piperidine-cyclobutyl group may improve blood-brain barrier penetration, suggesting neurological applications .
Physicochemical Properties
A comparison of key parameters is summarized below:
*Estimated based on structural analogs.
Key Findings and Implications
- Substituent-Driven Activity : Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance stability and target binding in bioactive compounds, while bulky groups (e.g., piperidine-cyclobutyl) may improve pharmacokinetics .
- Structural Flexibility : The 1,2,4-oxadiazole core accommodates diverse substituents, enabling tuning for specific applications (e.g., insecticides, neurological agents, or materials).
- Data Gaps : Detailed pharmacological or crystallographic data for the target compound are absent in the provided evidence; further experimental studies are required to validate its properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
